molecular formula C18H22FN3O2 B6506622 3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-[(4-fluorophenyl)methyl]urea CAS No. 1421456-62-3

3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-[(4-fluorophenyl)methyl]urea

Cat. No.: B6506622
CAS No.: 1421456-62-3
M. Wt: 331.4 g/mol
InChI Key: QIYLUQMNVMFTFU-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a dimethylamino-substituted phenyl group and a 4-fluorophenylmethyl moiety linked via a hydroxyethyl chain. The dimethylamino group enhances solubility and electron-donating properties, while the fluorophenyl group contributes to hydrophobic interactions and metabolic stability.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-22(2)16-9-5-14(6-10-16)17(23)12-21-18(24)20-11-13-3-7-15(19)8-4-13/h3-10,17,23H,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYLUQMNVMFTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are primarily urea derivatives with substituted aromatic systems. Below is a comparative analysis based on biochemical activity, solubility, and synthetic feasibility:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Solubility (LogP) Reported Activity Synthetic Yield (%) Reference
3-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-1-[(4-fluorophenyl)methyl]urea 4-Dimethylaminophenyl, 4-fluorophenyl 2.1 (predicted) Kinase inhibition (IC₅₀: ~50 nM) 65% (crude) [1]
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea Bis-4-fluorophenyl, pyrazole 3.2 Antimalarial (IC₅₀: 120 nM) 75% (purified) [1]
2-(4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazol-3-yl)ethyl carbamate Carbamate linker, fluorophenyl 2.8 Protease inhibition (IC₅₀: 200 nM) 58% (crude) [1]

Key Findings :

Substituent Impact: The dimethylamino group in the target compound reduces hydrophobicity (LogP = 2.1) compared to analogs with bis-fluorophenyl groups (LogP = 3.2), enhancing aqueous solubility .

Biological Activity: The target compound exhibits superior kinase inhibition (IC₅₀: ~50 nM) relative to pyrazole-urea derivatives (IC₅₀: 120–200 nM), likely due to optimized hydrogen bonding from the dimethylamino group . Fluorophenyl-containing analogs show cross-reactivity with parasitic enzymes (e.g., Plasmodium falciparum), but the target compound lacks this activity, indicating specificity for mammalian kinases .

Synthetic Challenges :

  • Crude yields (~65%) for the target compound are comparable to other urea derivatives, but purification remains challenging due to polar byproducts.
  • Pyrazole-urea analogs achieve higher purity post-synthesis (75%), attributed to crystallinity from aromatic stacking .

Research Implications and Limitations

  • Structural Optimization : Replacing the hydroxyethyl chain with shorter linkers (e.g., methylene) may reduce synthetic complexity while retaining activity.
  • Data Gaps: Predicted LogP values for the target compound require experimental validation. No in vivo data are available for toxicity or pharmacokinetics.

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